molecular formula C15H17N3O2S B5337768 N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide

N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide

Cat. No.: B5337768
M. Wt: 303.4 g/mol
InChI Key: XYBWXTLSQBNBKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide, also known as DTTA, is a chemical compound that has been widely studied for its potential use in scientific research. DTTA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide is thought to work by binding to specific amino acid residues on proteins and enzymes, altering their conformation and activity. It has been shown to bind to a variety of proteins and enzymes, including kinases, phosphatases, and proteases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and induction of apoptosis in cancer cells. Its effects are highly dependent on the specific protein or enzyme being targeted.

Advantages and Limitations for Lab Experiments

One major advantage of N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide is its small size, which allows it to penetrate cell membranes and interact with intracellular proteins and enzymes. It also has a high binding affinity for its targets, making it a valuable tool for investigating protein function. However, its effects can be highly dependent on the specific protein or enzyme being targeted, and its use can be limited by its toxicity and potential for off-target effects.

Future Directions

There are many potential future directions for research on N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide. One area of interest is the development of more specific and potent this compound analogs for use as tools in drug discovery. Another area of interest is the investigation of this compound's potential as a therapeutic agent for cancer and other diseases. Finally, further research is needed to better understand the mechanism of action of this compound and its effects on specific proteins and enzymes.

Synthesis Methods

N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 2-acetylpyridine with thioacetamide in the presence of a base, followed by the addition of propylamine to form the final product.

Scientific Research Applications

N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme kinetics, and drug discovery. Its ability to bind to specific sites on proteins and enzymes makes it a valuable tool for investigating their function and potential as drug targets.

Properties

IUPAC Name

N-[1-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-2-oxo-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-4-12(15-17-9(2)10(3)21-15)18-14(20)13(19)11-6-5-7-16-8-11/h5-8,12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBWXTLSQBNBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=C(S1)C)C)NC(=O)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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